
Fredericamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fredericamycin A is a natural product isolated from the bacterium Streptomyces griseusThis compound exhibits a unique structure and a broad spectrum of biological activities, including antibacterial and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fredericamycin A involves several key steps, including the construction of its multicyclic isoquinoline scaffold. One approach starts with pyridines reacting with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions . Another method involves the use of ribosome engineering and response surface methodology to activate cryptic gene clusters in Streptomyces somaliensis, leading to the production of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of Streptomyces. Optimization of fermentation conditions, such as medium composition and fermentation time, can significantly enhance the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fredericamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the catalytic activity of DNA topoisomerases I and II, which are enzymes involved in DNA metabolism .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include borane catalysts, ceric ammonium nitrate, and sodium hydroxide. Reaction conditions often involve the use of organic solvents such as dichloromethane and methanol .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with modified side chains and functional groups. These derivatives often exhibit enhanced biological activities and improved pharmacological properties .
Applications De Recherche Scientifique
Fredericamycin A has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying complex natural product synthesis and biosynthesis pathways.
Medicine: Its potent antitumor activity makes it a promising candidate for cancer therapy.
Mécanisme D'action
Fredericamycin A exerts its effects primarily by inhibiting DNA topoisomerases I and II, which are essential for DNA replication and transcription. This inhibition leads to the disruption of DNA metabolism and induces cell cycle arrest in the G1 phase . Additionally, this compound affects mitochondrial inheritance and morphology, suggesting that mitochondria are a primary target of the compound .
Comparaison Avec Des Composés Similaires
Fredericamycin A is structurally related to other compounds in the fredericamycin family, including Fredericamycin B, C, and C2. These compounds share similar biological activities but differ in their side chains and substitution patterns . Compared to other antitumor agents, this compound is unique due to its ability to inhibit both DNA topoisomerases I and II and its effects on mitochondrial function .
Conclusion
This compound is a remarkable compound with diverse biological activities and significant potential in scientific research and medical applications. Its unique structure and multifaceted mechanism of action make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Propriétés
Numéro CAS |
80455-68-1 |
|---|---|
Formule moléculaire |
C30H21NO9 |
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
(8S)-1',3',9-trihydroxy-6'-methoxy-3-[(1E,3E)-penta-1,3-dienyl]spiro[6,7-dihydro-2H-cyclopenta[g]isoquinoline-8,2'-cyclopenta[b]naphthalene]-1,4',5',8',9'-pentone |
InChI |
InChI=1S/C30H21NO9/c1-3-4-5-6-14-10-13-9-12-7-8-30(22(12)26(36)17(13)29(39)31-14)27(37)20-21(28(30)38)25(35)19-18(24(20)34)15(32)11-16(40-2)23(19)33/h3-6,9-11,36-38H,7-8H2,1-2H3,(H,31,39)/b4-3+,6-5+/t30-/m0/s1 |
Clé InChI |
NJLAGDPRCAPJIF-MHSJTTIKSA-N |
SMILES isomérique |
C/C=C/C=C/C1=CC2=CC3=C(C(=C2C(=O)N1)O)[C@@]4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O |
SMILES canonique |
CC=CC=CC1=CC2=CC3=C(C(=C2C(=O)N1)O)C4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


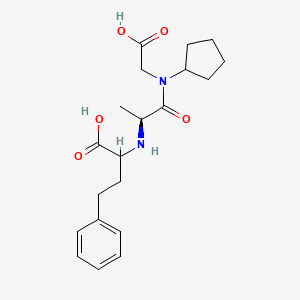

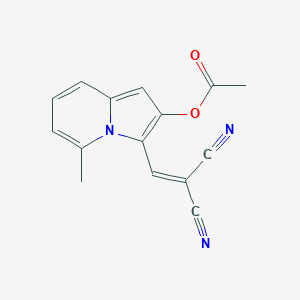
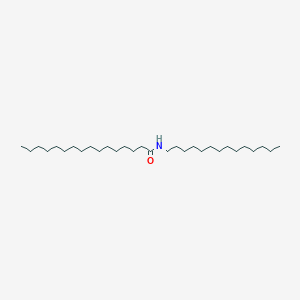
![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)
acetonitrile](/img/structure/B14421359.png)
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
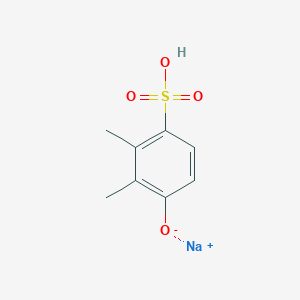
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421387.png)
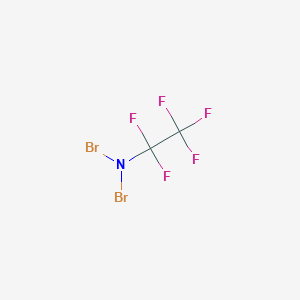
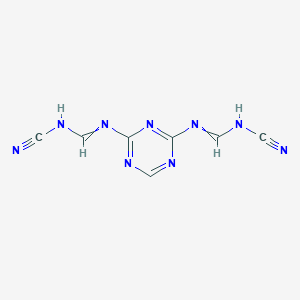

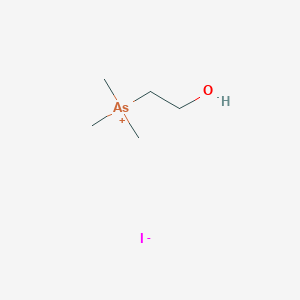
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
